Barium antimonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

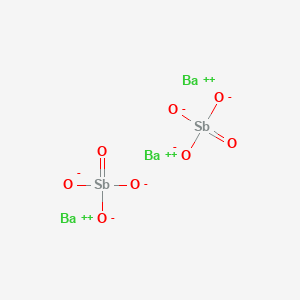

Barium antimonate is an inorganic compound with the chemical formula Ba(SbO₃)₂. It is known for its unique crystalline structure and is often used in various industrial applications due to its stability and specific chemical properties. The compound is typically found in a white powder form and is insoluble in water.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Barium antimonate can be synthesized through several methods. One common method involves the reaction of barium chloride with sodium antimonate in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete precipitation of this compound. The precipitate is then filtered, washed, and dried to obtain the final product.

Industrial Production Methods: In industrial settings, this compound is often produced through a solid-state reaction. This involves mixing barium carbonate and antimony trioxide in stoichiometric amounts and heating the mixture at high temperatures (around 800-1000°C) in a controlled atmosphere. The resulting product is then cooled and ground to a fine powder.

Análisis De Reacciones Químicas

Types of Reactions: Barium antimonate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.

Substitution: this compound can participate in substitution reactions where antimony is replaced by other elements.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or carbon monoxide are often used.

Substitution: Reagents like halogens or other metal salts can be used for substitution reactions.

Major Products Formed:

Oxidation: Higher oxidation state antimonates.

Reduction: Lower oxidation state antimonates or elemental antimony.

Substitution: Compounds where antimony is replaced by other elements.

Aplicaciones Científicas De Investigación

Barium antimonate has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in various chemical reactions due to its stability and reactivity.

Biology: Investigated for its potential use in biological systems, particularly in the study of antimony’s effects on cellular processes.

Medicine: Explored for its potential use in medical imaging and as a component in certain pharmaceuticals.

Industry: Used in the production of ceramics, glass, and pigments due to its unique optical properties.

Mecanismo De Acción

The mechanism of action of barium antimonate involves its interaction with various molecular targets and pathways. In biological systems, antimony compounds are known to inhibit certain enzymes and disrupt cellular processes. This compound, in particular, can interact with proteins and other biomolecules, leading to changes in their structure and function. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s effects are mediated through its ability to bind to and modify specific proteins.

Comparación Con Compuestos Similares

Barium antimonate can be compared with other antimonates such as sodium antimonate, potassium antimonate, and calcium antimonate. While all these compounds contain antimony in a pentavalent state, they differ in their physical and chemical properties. For example:

Sodium Antimonate: More soluble in water compared to this compound.

Potassium Antimonate: Similar in reactivity but has different solubility and stability properties.

Calcium Antimonate: Used in different industrial applications due to its unique properties.

This compound is unique due to its specific crystalline structure and stability, making it suitable for applications where other antimonates may not be as effective.

Actividad Biológica

Barium antimonate (BaSb2O6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial applications and biocompatibility. This article explores the biological activity of this compound, supported by recent research findings, case studies, and relevant data.

This compound is an inorganic compound composed of barium and antimony. Its synthesis often involves solid-state reactions or hydrothermal methods, leading to various morphologies that can influence its biological activity. The compound is typically characterized using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) to confirm its structural integrity and morphology.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of barium-containing compounds, including this compound. The following table summarizes key findings related to its antibacterial efficacy:

| Study | Bacterial Strains Tested | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Study A | E. coli, S. aureus | 19.12 ± 0.31 | 2.3 μg/mL |

| Study B | Klebsiella pneumoniae | 18.83 ± 0.44 | 7.3 μg/mL |

| Study C | Micrococcus luteus | 17.31 ± 0.59 | 3 μg/mL |

These studies demonstrate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with effective inhibition zones observed across various bacterial strains .

The mechanisms by which this compound exerts its antimicrobial effects are not fully understood but may involve:

- Disruption of Cell Membrane Integrity : Barium ions can interact with bacterial cell membranes, leading to permeability changes that disrupt essential metabolic processes.

- Generation of Reactive Oxygen Species (ROS) : Barium compounds can induce oxidative stress in bacterial cells, resulting in cellular damage and death.

- Interference with Enzymatic Activity : The presence of barium ions may inhibit key enzymes involved in bacterial metabolism, further contributing to their antimicrobial efficacy .

Biocompatibility and Toxicity

While exploring the biological activity of this compound, it is crucial to assess its biocompatibility and potential toxicity. Research indicates that while barium compounds can exhibit antimicrobial properties, they may also pose risks to human health if not properly managed.

- Toxicological Studies : Studies have shown that exposure to barium can lead to various physiological effects, including alterations in enzyme activity and potential impacts on the gastrointestinal system .

- Safety Profiles : The safety profile of this compound remains under investigation, particularly concerning long-term exposure and accumulation in biological systems.

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study evaluated the effectiveness of this compound nanoparticles against E. coli and S. aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 2.3 μg/mL, highlighting the compound's potential for use in antimicrobial coatings .

- Biocompatibility Assessment : Another study focused on the cytotoxicity of this compound nanoparticles on human cell lines. The findings suggested moderate cytotoxic effects at higher concentrations but acceptable biocompatibility at lower doses, indicating a potential for biomedical applications .

Propiedades

IUPAC Name |

barium(2+);distiborate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ba.8O.2Sb/q3*+2;;;6*-1;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBHWFYKVOBYRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Sb](=O)([O-])[O-].[O-][Sb](=O)([O-])[O-].[Ba+2].[Ba+2].[Ba+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ba3O8Sb2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596375 |

Source

|

| Record name | Barium stiborate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

783.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15600-59-6 |

Source

|

| Record name | Barium stiborate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.